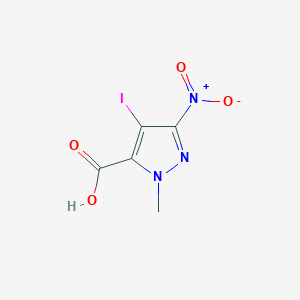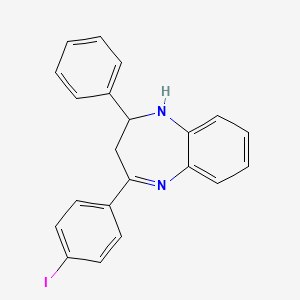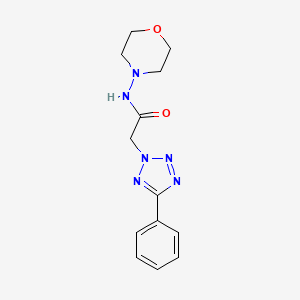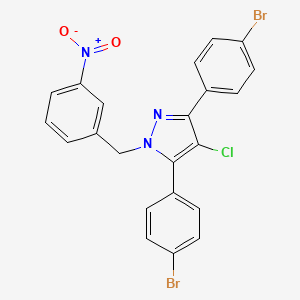![molecular formula C21H20N6OS B14924085 1,5-dimethyl-4-[(E)-{[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14924085.png)
1,5-dimethyl-4-[(E)-{[3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-DIMETHYL-4-({[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a pyrazolone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the triazole and pyrazolone rings, contributes to its diverse reactivity and potential biological activity.
Preparation Methods
The synthesis of 1,5-DIMETHYL-4-({[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the pyrazolone moiety. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may employ continuous flow reactors and automated synthesis to scale up the production efficiently .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. .
Scientific Research Applications
1,5-DIMETHYL-4-({[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazolone rings can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Compared to other similar compounds, 1,5-DIMETHYL-4-({[3-(METHYLSULFANYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique combination of functional groups. Similar compounds include:
- 1,5-Dimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 3-(Methylsulfanyl)-5-phenyl-4H-1,2,4-triazole These compounds share structural similarities but differ in their reactivity and potential applications .
Properties
Molecular Formula |
C21H20N6OS |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(E)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H20N6OS/c1-15-18(20(28)27(25(15)2)17-12-8-5-9-13-17)14-22-26-19(23-24-21(26)29-3)16-10-6-4-7-11-16/h4-14H,1-3H3/b22-14+ |
InChI Key |
TVDBIZJCSKFUPC-HYARGMPZSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)/C=N/N3C(=NN=C3SC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=NN3C(=NN=C3SC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924021.png)
![(6-Amino-3-chlorobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14924036.png)

![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924042.png)
![6-cyclopropyl-1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924044.png)
![1-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14924048.png)
![2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B14924054.png)

![3,6-dicyclopropyl-N-(3,4-difluorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924059.png)
![N-(3,4-dimethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924060.png)

![1-benzyl-3,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924075.png)

